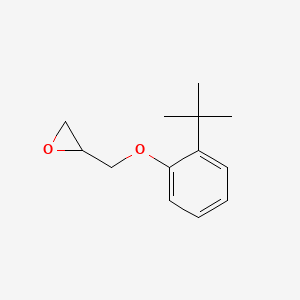

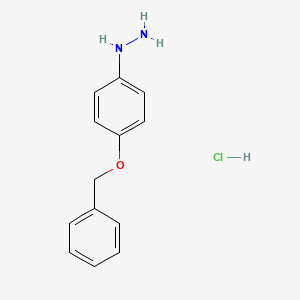

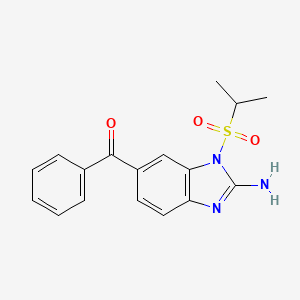

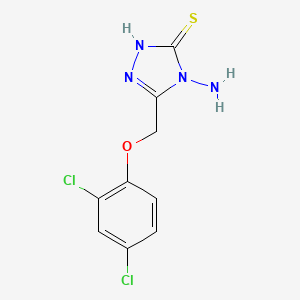

3H-1,2,4-三唑-3-硫酮,2,4-二氢-4-氨基-5-((2,4-二氯苯氧基)甲基)-

描述

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of ester ethoxycarbonylhydrazones with primary amines, as described in the synthesis of novel 4,5-disubstituted derivatives . Another approach involves the reaction of 4-amino-1,2,4-triazole-5-thione with different aldehydes to form Schiff bases and subsequent Mannich base derivatives . The synthesis of the compound "4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione" was achieved and characterized by single crystal X-ray analysis, providing a method that could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been extensively studied using X-ray crystallography and spectroscopic methods. For instance, the crystal structure of a monohydrate derivative revealed a triclinic system with specific dihedral angles between the triazole ring and other substituents . Similarly, the dimeric silver(I) complex of a triazole derivative was characterized by single crystal X-ray diffraction . These studies provide insights into the molecular geometry and intermolecular interactions of triazole derivatives, which are relevant to understanding the structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazole derivatives is influenced by their functional groups and molecular structure. For example, the synthesis of a dimeric silver(I) complex demonstrates the ability of triazole derivatives to form coordination compounds . Additionally, the formation of Schiff bases and Mannich bases from triazole derivatives indicates their potential to undergo nucleophilic addition and condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are closely related to their molecular structure. The crystal structure analysis provides information on the density, melting points, and geometric parameters of these compounds . Spectroscopic studies, including FT-IR, UV-visible, and NMR, offer insights into the vibrational modes, electronic transitions, and chemical shifts, which are crucial for understanding the properties of the compound . The nonlinear optical properties of a hydroxyethyl derivative of 1,2,4-triazole-3-thione suggest potential applications in materials science .

科学研究应用

合成和结构分析

- 一种化合物,5-(对甲苯基)-4-[2-(2,4-二氯苯氧基)乙酰氨基]-1,2,4-三唑-3-硫酮,是由涉及 3H-1,2,4-三唑-3-硫酮的反应合成的,并使用各种分析方法对其进行了表征。这项研究有助于了解三唑衍生物的结构特性(Xue 等人,2008 年)。

抗菌活性

- 已经合成了新型的三唑衍生物,显示出在抗菌活性方面的潜力。这包括 3H-1,2,4-三唑-3-硫酮的衍生物,表明它们在开发新的抗菌剂中很重要(Bektaş 等人,2007 年)。

配合物的形成和配位化学

- 一项关于涉及 3H-1,2,4-三唑-3-硫酮的混合配体银(I)配合物的制备和表征的研究展示了其在配位化学和材料科学中的应用(Shirinkam 等人,2014 年)。

生物活性研究

- 对含有 1,2,4-三唑单元的席夫碱硫醚衍生物(衍生自 3H-1,2,4-三唑-3-硫酮)的研究揭示了重要的抗真菌活性。这证明了这些化合物的潜在生物医学应用(郑玉谷,2015 年)。

光化学和非线性光学性质

- 对 4-氨基-5-(1-羟基-乙基)-2,4-二氢-[1,2,4]三唑-3-硫酮(一种相关化合物)进行了深入研究,以了解其光物理、电子和非线性光学性质,表明其在光子和电子应用中的潜力(Nadeem 等人,2017 年)。

抗炎和杀软体动物的特性

- 研究了一系列 1,2,4-三唑,包括 3H-1,2,4-三唑-3-硫酮衍生物,以了解它们的抗炎和杀软体动物的特性。这项研究强调了这些化合物可以提供的多种生物活性(El Shehry 等人,2010 年)。

未来方向

属性

IUPAC Name |

4-amino-3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N4OS/c10-5-1-2-7(6(11)3-5)16-4-8-13-14-9(17)15(8)12/h1-3H,4,12H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESGKBGZPADFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196051 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)- | |

CAS RN |

4413-40-5 | |

| Record name | 4-Amino-5-[(2,4-dichlorophenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4413-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004413405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。